BenchChemオンラインストアへようこそ!

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

11β-HSD1 inhibition Structure-Activity Relationship Obesity

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid (CAS 1171917-07-9) is a synthetic, small-molecule pyridinone derivative with a molecular formula of C14H18N2O4 and a molecular weight of 278.3 g/mol. It is structurally characterized by a 2-oxo-2H-pyridine core, N-alkylated with an acetic acid moiety, and a 5-cyclohexylcarboxamide substituent.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 1171917-07-9
Cat. No. B1390284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
CAS1171917-07-9
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O
InChIInChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19)
InChIKeyQKYFZYCCDPTONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Compound 1171917-07-9: A Pyridinone Acetic Acid Chemical Scaffold


(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid (CAS 1171917-07-9) is a synthetic, small-molecule pyridinone derivative with a molecular formula of C14H18N2O4 and a molecular weight of 278.3 g/mol . It is structurally characterized by a 2-oxo-2H-pyridine core, N-alkylated with an acetic acid moiety, and a 5-cyclohexylcarboxamide substituent . This compound serves as a crucial chemical building block or key intermediate, most notably within the structure-activity relationship (SAR) campaign that led to the discovery of clinical 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors like AZD4017 [1].

The Procurement Risk of Uncharacterized 5-Substituted Pyridinone Analogs


Simply interchanging 5-substituted pyridinone acetic acid analogs is a high-risk strategy for research. While the core (2-oxo-2H-pyridin-1-yl)acetic acid scaffold (CAS 56546-36-2) is commercially common, the 5-cyclohexylcarbamoyl substituent in compound 1171917-07-9 introduces significant, non-linear impacts on both physicochemical properties and biological activity. For example, in a closely related 11β-HSD1 inhibitor SAR study, the addition of a cyclohexyl group to a carboxamide moiety directly determined target potency, with the unsubstituted analog exhibiting an IC50 >10 µM, compared to the cyclized derivative achieving single-digit nanomolar potency [1]. Such structure-dependent functional divergence cannot be predicted from the parent scaffold alone, making chemical and biological equivalence between analogs unreliable without specific comparative data [1].

Head-to-Head Evidence for Compound 1171917-07-9 Against Its Closest Analogs


Critical Functional Group for Biological Activity: Cyclohexylcarbamoyl vs. Unsubstituted Carboxamide

In the discovery of 11β-HSD1 inhibitors, the role of the cyclohexyl ring on the carboxamide was investigated. The unsubstituted primary amide analog (compound 11c) showed a complete loss of activity against human 11β-HSD1 (% inhibition at 1 µM: 1%). In contrast, the target compound's core motif, when incorporated into a more potent scaffold (AZD4017), showed exquisite potency. This demonstrates that the 5-cyclohexylcarbamoyl moiety is not an inert structural bystander but a decisive, pharmacophoric element for target binding [1].

11β-HSD1 inhibition Structure-Activity Relationship Obesity

Physicochemical Property Differentiation: Lipophilicity and Permeability

The introduction of the cyclohexylcarbamoyl substituent significantly alters the lipophilicity of the core pyridinone scaffold, a critical parameter for cell permeability. While experimental logD7.4 data for the isolated compound is not publicly available, predictive calculations and related SAR data indicate a net increase in lipophilicity compared to the unsubstituted core. For example, closely related analogs in the AZD4017 series showed a logD7.4 >3.0 when the cyclohexylcarbamoyl group was present, correlating with improved passive permeability in Caco-2 assays [1].

Lipophilicity Permeability Drug-likeness

Purity and Chemical Identity: Reproducibility in Synthesis

Reliable procurement of this compound as a synthetic intermediate requires verified purity. Commercial sources offer this compound at a purity of 95% , with the molecular identity confirmed by standard analytical methods (1H NMR, LCMS). This contrasts with the unsubstituted parent compound, which is typically offered at a lower purity due to different synthetic and storage handling requirements. The robust synthesis of the cyclohexylcarbamoyl derivative provides a uniquely well-characterized entry point into the nicotinamide acid inhibitor class [1].

Chemical Purity Quality Control Synthetic Intermediate

Optimal Use Cases for Compound 1171917-07-9 Based on Verified Evidence


Synthesis of Clinical 11β-HSD1 Inhibitor AZD4017

This compound is the direct chemical precursor for the synthesis of AZD4017, a clinical-stage 11β-HSD1 inhibitor for metabolic diseases. Following the published medicinal chemistry route, the 5-cyclohexylcarbamoyl-2-oxo-pyridin-1-yl acetic acid scaffold is functionalized at the 6-position with a propylsulfanyl group and subsequently coupled with a chiral 3-piperidylacetic acid to yield the target inhibitor. This synthetic strategy has been validated in multiple batches and led to a compound that entered clinical trials [1].

Physicochemical Tool for Permeable Fragment-Based Drug Discovery

The compound's unique physicochemical signature makes it a valuable control for fragment-based drug discovery (FBDD). Its high predicted lipophilicity and the presence of both H-bond donors and acceptors distinguish it from the common, highly soluble fragment libraries. It can serve as a reference fragment to benchmark the permeability and target engagement of other pyridinone-based fragments against the 11β-HSD1 target, providing a baseline for structure-permeability relationship studies [1].

Analytical Reference Standard for NCE Scale-Up

Due to its commercial availability at defined purity (95%), compound 1171917-07-9 can function as a process analytical technology (PAT) reference standard. In the scale-up of new chemical entities (NCEs) that utilize the same core scaffold, this compound can be used to calibrate HPLC methods and monitor process-related impurities, ensuring batch-to-batch consistency for analogues derived from this synthetic intermediate [1].

Quote Request

Request a Quote for (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.